molecular formula C17H16O4 B600374 Dihydrodaidzein-7,4'-dimethylether CAS No. 15236-11-0

Dihydrodaidzein-7,4'-dimethylether

Cat. No.: B600374
CAS No.: 15236-11-0
M. Wt: 284.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrodaidzein-7,4’-dimethylether is a synthetic isoflavone derivative. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. Dihydrodaidzein-7,4’-dimethylether is primarily derived from daidzein, a major isoflavone found in soybeans and other legumes. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrodaidzein-7,4’-dimethylether can be synthesized through several chemical routes. One common method involves the methylation of dihydrodaidzein. The process typically includes the following steps:

Industrial Production Methods

Industrial production of dihydrodaidzein-7,4’-dimethylether involves optimizing the above synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dihydrodaidzein-7,4’-dimethylether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of dihydrodaidzein-7,4’-dimethylether involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrodaidzein-7,4’-dimethylether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, daidzein . This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOKRNVSZDSWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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